![molecular formula C28H22O12S4 B14272216 4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid CAS No. 139995-18-9](/img/structure/B14272216.png)
4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid is a complex organic compound known for its fluorescent properties. It is commonly used as a fluorescent brightener in various industrial applications, including detergents and paper products . The compound’s unique structure allows it to absorb ultraviolet light and emit visible light, making it highly effective in enhancing the appearance of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid typically involves the reaction of 4,4’-biphenyldicarboxaldehyde with 2-sulfophenylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid involves the absorption of ultraviolet light and subsequent emission of visible lightThe molecular targets and pathways involved include the interaction with aromatic rings and sulfonic acid groups, which facilitate the absorption and emission of light .
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl: Similar in structure and used as a fluorescent brightener.
Benzenesulfonic acid derivatives: Various derivatives with similar fluorescent properties.
Uniqueness
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid stands out due to its high efficiency in fluorescence and its ability to enhance the appearance of materials significantly. Its unique structure allows for versatile applications in different fields, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
139995-18-9 |
|---|---|
Fórmula molecular |
C28H22O12S4 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
5-[2-(2-sulfophenyl)ethenyl]-2-[2-sulfo-4-[2-(2-sulfophenyl)ethenyl]phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H22O12S4/c29-41(30,31)25-7-3-1-5-21(25)13-9-19-11-15-23(27(17-19)43(35,36)37)24-16-12-20(18-28(24)44(38,39)40)10-14-22-6-2-4-8-26(22)42(32,33)34/h1-18H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40) |
Clave InChI |
DBQIOHJQRFRUOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC(=C(C=C2)C3=C(C=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

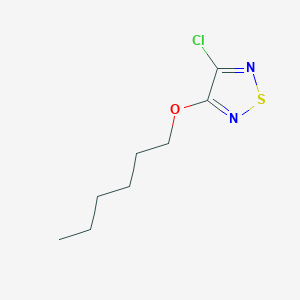
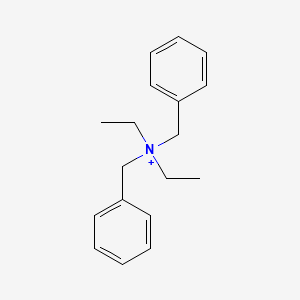
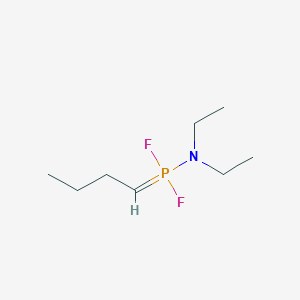
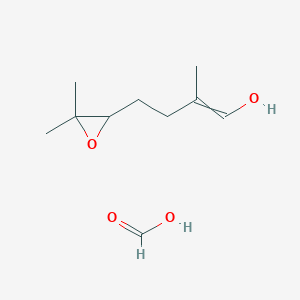

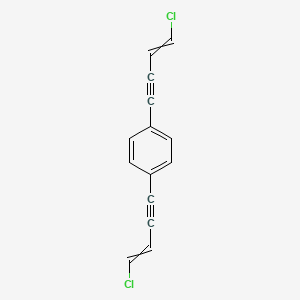
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
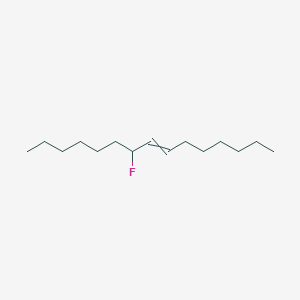
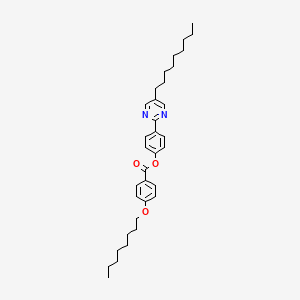
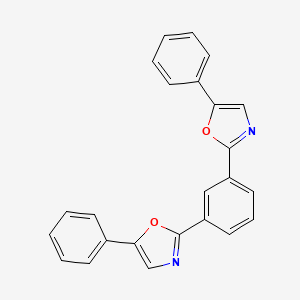
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)
